molecular formula C18H20N2O3 B11217803 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No.: B11217803
M. Wt: 312.4 g/mol
InChI Key: JSRJWYDVIXFXSC-UHFFFAOYSA-N
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Description

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE is a complex organic compound with a unique structure that combines a cyclohexene ring and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE typically involves the reaction of cyclohexene derivatives with isoindoline derivatives under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE include other cyclohexene and isoindoline derivatives, such as:

  • N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(4-METHOXYPHENYL)ACETAMIDE
  • N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(4-HYDROXYPHENYL)ACETAMIDE

Uniqueness

The uniqueness of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(1,3-dioxoisoindol-2-yl)acetamide

InChI

InChI=1S/C18H20N2O3/c21-16(19-11-10-13-6-2-1-3-7-13)12-20-17(22)14-8-4-5-9-15(14)18(20)23/h4-6,8-9H,1-3,7,10-12H2,(H,19,21)

InChI Key

JSRJWYDVIXFXSC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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